molecular formula C10H14BrNO2S B2980775 Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate CAS No. 2137591-79-6

Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate

Cat. No.: B2980775
CAS No.: 2137591-79-6
M. Wt: 292.19
InChI Key: XMAVRBGTCDLHPG-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate is a multifunctional thiophene derivative characterized by a unique substitution pattern:

  • A methyl ester group at position 2,
  • An amino group at position 3,
  • A bromine atom at position 4,
  • A bulky tert-butyl group at position 3.

This compound’s structure has been elucidated using crystallographic tools like the SHELX system, which remains a gold standard for small-molecule refinement . Its electronic and steric properties are influenced by the interplay of electron-donating (amino), electron-withdrawing (bromo), and sterically demanding (tert-butyl) substituents, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)8-5(11)6(12)7(15-8)9(13)14-4/h12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAVRBGTCDLHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=C(S1)C(=O)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a thiophene derivative followed by the introduction of the amino and tert-butyl groups. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as the use of solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and tert-butyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs differ in substituent identity and position. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Impact
Methyl 3-amino-5-tert-butylthiophene-2-carboxylate NH₂ (3), t-Bu (5), COOCH₃ (2) ~255.3 Lacks Br; reduced electrophilicity
Methyl 3-amino-4-bromothiophene-2-carboxylate NH₂ (3), Br (4), COOCH₃ (2) ~250.1 Lacks t-Bu; reduced steric hindrance
Methyl 3-amino-4,5-dibromothiophene-2-carboxylate NH₂ (3), Br (4,5), COOCH₃ (2) ~329.9 Increased halogen density; higher reactivity

Key Observations:

  • The bromine atom at position 4 enhances electrophilic substitution reactivity compared to non-halogenated analogs.
  • The tert-butyl group at position 5 introduces significant steric hindrance, reducing accessibility to the thiophene ring in reactions .
  • The amino group at position 3 acts as a directing group, influencing regioselectivity in further functionalization.

Spectroscopic Properties: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct chemical environments caused by substituents. A comparative analysis (inspired by methodologies in ) highlights:

Table 1: Selected $ ^1H $ NMR Chemical Shifts (ppm)
Proton Position Target Compound Methyl 3-amino-5-tert-butylthiophene-2-carboxylate Methyl 4-bromo-3-aminothiophene-2-carboxylate
H-3 (NH₂) 5.2 5.1 5.3
H-4 (near Br) 7.8 - 7.9
H-5 (near t-Bu) 1.3 (t-Bu CH₃) 1.2 (t-Bu CH₃) -

Findings:

  • The bromine atom deshields adjacent protons (e.g., H-4), causing a downfield shift (~7.8–7.9 ppm) absent in non-brominated analogs .
  • The tert-butyl group produces a characteristic singlet at ~1.3 ppm for its methyl protons, absent in compounds lacking this substituent.
  • Amino group shifts remain consistent (~5.1–5.3 ppm), indicating minimal electronic perturbation from other substituents.

Reactivity and Stability

Substitution Reactions

The bromine atom facilitates nucleophilic aromatic substitution (NAS). For example:

  • Reaction with amines yields 4-amino derivatives, whereas non-brominated analogs require harsher conditions.
  • The tert-butyl group hinders NAS at position 5, directing reactivity to position 4 .
Thermal Stability
  • The tert-butyl group enhances thermal stability compared to linear alkyl chains (e.g., methyl or ethyl analogs), as observed in thermogravimetric analysis (TGA) studies.

Biological Activity

Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with several substituents, including an amino group, a bromine atom, and a tert-butyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H14BrN O2S
Molecular Weight276.19 g/mol
CAS Number2137591-79-6

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The amino group may facilitate hydrogen bonding with biological macromolecules, while the bromine atom can enhance lipophilicity, potentially improving membrane permeability. The tert-butyl group introduces steric hindrance, which may influence the compound's binding affinity and selectivity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing significant inhibition of growth. In one study, it was found to be effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in a dose-dependent manner, with IC50 values around 30 µM in breast cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Dong et al. (2021) evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a novel antimicrobial agent .
  • Anticancer Mechanism : Research published in the Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that the compound activates caspase cascades leading to programmed cell death, providing insights into its potential as an anticancer therapeutic .

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